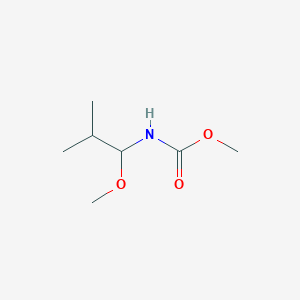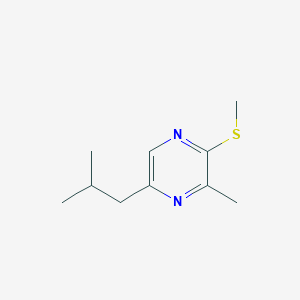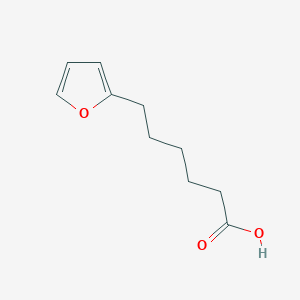
Benzo(a)pyren-7-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyren-7-ylmethanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of a hydroxymethyl group attached to the seventh carbon of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed during the incomplete combustion of organic matter and is found in substances such as coal tar, tobacco smoke, and grilled foods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyren-7-ylmethanol typically involves the hydroxylation of benzo(a)pyrene. One common method is the catalytic reduction of benzo(a)pyrene using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction introduces a hydroxyl group at the seventh position, forming benzo(a)pyren-7-ol, which can then be further reduced to this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzo(a)pyren-7-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form benzo(a)pyren-7-aldehyde or benzo(a)pyren-7-carboxylic acid.
Reduction: Further reduction can convert the hydroxyl group to a methyl group, forming benzo(a)pyrene.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Benzo(a)pyren-7-aldehyde, benzo(a)pyren-7-carboxylic acid.
Reduction: Benzo(a)pyrene.
Substitution: Various halogenated or alkylated derivatives of benzo(a)pyrene.
Applications De Recherche Scientifique
Benzo(a)pyren-7-ylmethanol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Utilized in the development of sensors and analytical methods for detecting PAHs in environmental samples
Mécanisme D'action
The mechanism of action of benzo(a)pyren-7-ylmethanol involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This activation leads to the formation of reactive intermediates that can form adducts with DNA, resulting in mutations and potentially leading to cancer. The aryl hydrocarbon receptor (AhR) pathway is also involved, mediating the toxicological effects of the compound by regulating the expression of genes involved in xenobiotic metabolism .
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene: The parent compound, known for its high carcinogenicity.
Benzo(e)pyrene: Another isomer of benzopyrene with similar properties but less common.
Dibenzopyrenes: Compounds with additional fused benzene rings, exhibiting similar toxicological profiles.
Uniqueness: Benzo(a)pyren-7-ylmethanol is unique due to the presence of the hydroxymethyl group, which alters its chemical reactivity and biological interactions compared to its parent compound, benzo(a)pyrene. This modification can influence its metabolic pathways and the formation of DNA adducts, making it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
Propriétés
Numéro CAS |
78636-32-5 |
|---|---|
Formule moléculaire |
C21H14O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
benzo[a]pyren-7-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-16-5-2-6-17-18-10-9-14-4-1-3-13-7-8-15(11-19(16)17)21(18)20(13)14/h1-11,22H,12H2 |
Clé InChI |
AZFVSUVVTFUOGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C(C=CC=C45)CO)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



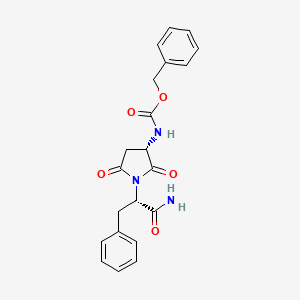
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
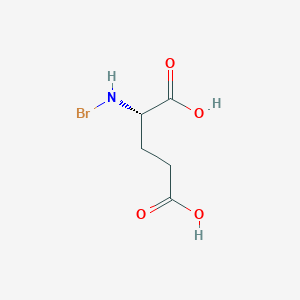

![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
